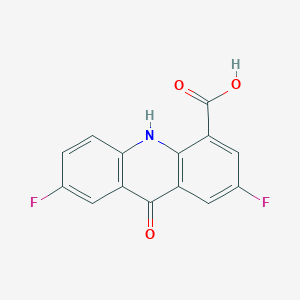
2,7-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Descripción general
Descripción
“2,7-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid” is a chemical compound with the molecular formula C14H7F2NO3 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a dihydroacridine ring with two fluorine atoms at positions 2 and 7, a carboxylic acid group at position 4, and a ketone group at position 9 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 275.21 g/mol . The InChI code is 1S/C14H7F2NO3/c15-6-4-8-11(9(5-6)14(19)20)17-12-7(13(8)18)2-1-3-10(12)16/h1-5H,(H,17,18)(H,19,20) .Aplicaciones Científicas De Investigación
Fluorescent Probing for Peroxynitrite Detection
One significant application of 2,7-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid derivatives is in the development of fluorescent probes for peroxynitrite detection. The oxidative aromatization of nonfluorescent 9,10-dihydroacridine derivatives, such as compound 2H (9-phenyl-9,10-dihydroacridine-4-carboxylic acid), is triggered by peroxynitrite (ONOO-), resulting in a rapid fluorescence enhancement. This property makes these compounds promising for selective detection of intracellular ONOO-, with applications in bioimaging and potentially in the study of diseases where peroxynitrite plays a role (Li et al., 2017).
Synthesis and Structural Studies
The compound is also pivotal in the synthesis of various derivatives, where factors affecting the direction of ring closure of substituted N-(2-Carboxyphenyl-amino)benzoic acids are explored. Such studies contribute to understanding the synthesis processes and potential applications in creating specific derivatives with desired properties (Stewart, Rewcastle, & Denny, 1984).
Antibacterial Agent Development
Another significant application area is in the synthesis of arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, derivatives of this compound, for their antibacterial properties. These derivatives show potential as antibacterial agents, particularly when specific substituents are added to the molecule (Chu et al., 1986).
Photomechanical Material Development
Fluorinated derivatives of 9-anthracene carboxylic acid, related to this compound, have been synthesized and characterized for their photomechanical properties. These compounds are studied for their potential in creating materials that respond to light, with varying properties based on the type of fluorination (Zhu et al., 2014).
Cancer Research
9-Oxo-9,10-dihydroacridine-4-carboxylic acids and their derivatives have been studied for their potential in inducing hemorrhagic necrosis in cancer cells, particularly in colon tumors. This research provides insights into new therapeutic strategies for cancer treatment (Gamage et al., 1992).
Mecanismo De Acción
The mechanism of action of “2,7-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid” is not clear as it is primarily used for research purposes.
Safety and Hazards
Propiedades
IUPAC Name |
2,7-difluoro-9-oxo-10H-acridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F2NO3/c15-6-1-2-11-8(3-6)13(18)9-4-7(16)5-10(14(19)20)12(9)17-11/h1-5H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTFKUGXWOTYCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C3=C(N2)C(=CC(=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



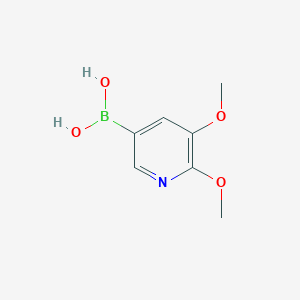
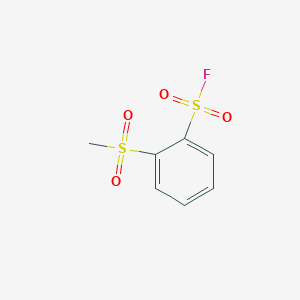
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-4-nitrobenzamide](/img/structure/B1471031.png)
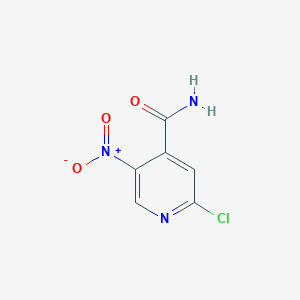
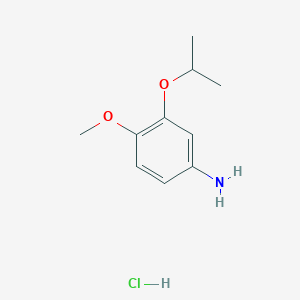
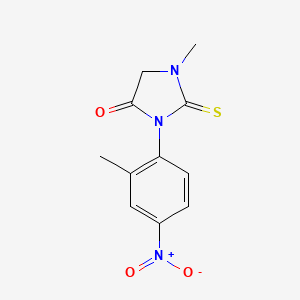
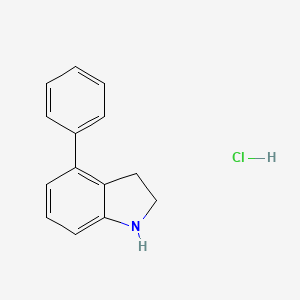
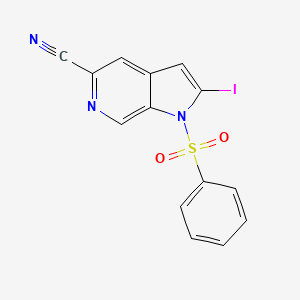
![1H-pyrrolo[2,3-c]pyridine-7-carboxamide](/img/structure/B1471043.png)

![Methyl 1-[(4-methoxyphenyl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1471046.png)
![1-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1471047.png)
![1-{[1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1471048.png)
